rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
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Overview
Description
“rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[211]hexane-5-carboxylic acid” is a complex organic compound that features a bicyclic structure with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” typically involves multiple steps, starting from simpler organic molecules. The key steps may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the pyridine ring via coupling reactions.
- Functional group modifications to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the bicyclic core.
Reduction: Reduction reactions could be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Various substitution reactions can be performed on the pyridine ring or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industrial applications, it might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of “rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid
- (1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxamide
Uniqueness
The uniqueness of “rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid” lies in its specific stereochemistry and the presence of both a bicyclic core and a pyridine ring, which may confer unique chemical and biological properties.
Properties
CAS No. |
2770896-80-3 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(1S,4R,5R)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-2-3-13-5-8(7)12-4-9(16-6-12)10(12)11(14)15/h2-3,5,9-10H,4,6H2,1H3,(H,14,15)/t9-,10+,12-/m0/s1 |
InChI Key |
BKGPEZUNWIEFOT-UMNHJUIQSA-N |
Isomeric SMILES |
CC1=C(C=NC=C1)[C@@]23C[C@@H]([C@@H]2C(=O)O)OC3 |
Canonical SMILES |
CC1=C(C=NC=C1)C23CC(C2C(=O)O)OC3 |
Origin of Product |
United States |
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